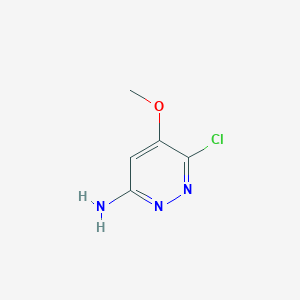

6-Chloro-5-methoxypyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3O |

|---|---|

Molecular Weight |

159.57 g/mol |

IUPAC Name |

6-chloro-5-methoxypyridazin-3-amine |

InChI |

InChI=1S/C5H6ClN3O/c1-10-3-2-4(7)8-9-5(3)6/h2H,1H3,(H2,7,8) |

InChI Key |

SZJVUGUEIOCPFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NN=C1Cl)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 5 Methoxypyridazin 3 Amine

General Synthetic Strategies for Functionalized Pyridazines

The construction of the pyridazine (B1198779) core and its subsequent modification are well-established fields in organic chemistry. The primary approaches can be broadly categorized into the formation of the pyridazine ring from acyclic precursors and the derivatization of an existing pyridazine system.

Cyclization Reactions for Pyridazine Ring Formation

The de novo synthesis of the pyridazine ring is a versatile method that allows for the introduction of various substituents from the outset. These reactions typically involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative.

Several key cyclization strategies include:

Diels-Alder Reactions: Inverse electron demand Diels-Alder reactions are a powerful tool for constructing pyridazines. For instance, the reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers yields functionalized pyridazines with high regioselectivity. organic-chemistry.org Similarly, a highly regioselective synthesis of 6-aryl-pyridazin-3-amines can be achieved through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under metal-free conditions. organic-chemistry.org

Annulation of Hydrazones: Copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to the corresponding pyridazines. organic-chemistry.org Another approach involves the TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones to produce trisubstituted pyridazines. organic-chemistry.org

Condensation of Dicarbonyls: The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) at room temperature is an effective method for creating 5,6-fused ring pyridazines. liberty.edu A common theme in the synthesis of 1,2,3-triazolo[4,5-d]pyridazines also involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate, followed by cyclization. nih.gov

Table 1: Overview of Cyclization Reactions for Pyridazine Synthesis

| Reaction Type | Precursors | Product Type | Reference(s) |

| Inverse Electron Demand Diels-Alder | 3-monosubstituted s-tetrazine, silyl enol ether | Functionalized pyridazines | organic-chemistry.org |

| Aza-Diels-Alder | 1,2,3-triazine, 1-propynylamine | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| Copper-Promoted Cyclization | β,γ-unsaturated hydrazones | 1,6-Dihydropyridazines/Pyridazines | organic-chemistry.org |

| [4+2] Annulation | Ketene N,S-acetals, N-tosylhydrazones | Trisubstituted pyridazines | organic-chemistry.org |

| Hydrazine Condensation | 1,2-Diacylcyclopentadienes (fulvenes), hydrazine | 5,6-Fused ring pyridazines | liberty.edu |

Derivatization of Pre-existing Pyridazine Ring Systems

Functionalization of a pre-formed pyridazine ring is a common and crucial strategy for accessing a diverse range of derivatives. Due to the electron-deficient nature of the pyridazine ring, it is particularly susceptible to nucleophilic substitution reactions, especially when a good leaving group, such as a halogen, is present.

Key derivatization reactions include:

Nucleophilic Aromatic Substitution (SₙAr): This is one of the most prevalent methods for modifying pyridazine rings. Halogen atoms on the pyridazine ring can be displaced by a variety of nucleophiles. For example, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with primary or secondary amines leads to C-6 aminated products in excellent yields. tandfonline.com Similarly, halogenopyridazines react with nucleophiles like potassium amide in liquid ammonia (B1221849). wur.nl The principles of nucleophilic substitution on pyridines, where a weakly basic leaving group is replaced by a stronger nucleophile at positions 2 or 4, are also applicable to pyridazines. youtube.com

C-H Functionalization: More recent methods allow for the direct amination of diazines, including pyridazines, from C-H bond precursors. This can be achieved by converting the heterocycle into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form versatile iminophosphorane derivatives with high regioselectivity. nih.gov

Halogenation: The introduction of halogen atoms onto the pyridazine ring can create substrates for further SₙAr reactions. For example, 2-aminodiazines can be regioselectively chlorinated or brominated using Selectfluor in the presence of lithium chloride or lithium bromide. rsc.org

Table 2: Selected Derivatization Reactions of Pyridazines

| Reaction Type | Pyridazine Substrate | Reagent(s) | Functional Group Introduced | Reference(s) |

| Nucleophilic Amination | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Alkylamines, CsF, BnNEt₃Cl | Amino | tandfonline.com |

| C-H Amination | Pyridazine | Triphenylphosphine dibromide, then NaN₃ | Amino (via iminophosphorane) | nih.gov |

| Regioselective Chlorination | 2-Aminodiazine | Selectfluor, LiCl | Chloro | rsc.org |

| Nucleophilic Methoxylation | 3-Amino-6-chloropyridazine (B20888) | Sodium methoxide (B1231860) | Methoxy (B1213986) | chemicalbook.com |

Targeted Synthetic Approaches for 6-Chloro-5-methoxypyridazin-3-amine (B6203678)

The synthesis of this compound requires the precise and regioselective installation of three different functional groups—chloro, methoxy, and amino—onto the pyridazine core. The synthetic strategy often relies on the sequential modification of a readily available, pre-functionalized pyridazine precursor, such as a dichloropyridazine derivative.

Regioselective Introduction of the Chlorine Atom

The chlorine atom in the target molecule is typically introduced early in the synthetic sequence and retained through subsequent steps. A common starting material for many functionalized pyridazines is 3,6-dichloropyridazine (B152260), which is synthesized from the cyclization of maleic anhydride (B1165640) derivatives. The chlorine atoms in this precursor serve as versatile handles for introducing other functional groups via nucleophilic substitution.

Alternatively, chlorination can be achieved on a pyridazinone ring system. Reagents like phosphorus oxychloride (POCl₃) are widely used to convert pyridazinones into their corresponding chloropyridazines. The regioselectivity of halogenation on an already substituted pyridazine or diazine ring can be influenced by the existing substituents. For instance, methods have been developed for the regioselective chlorination of 2-aminodiazines using reagents like Selectfluor and LiCl under mild conditions. rsc.org The direct chlorination of unprotected aniline (B41778) derivatives with copper(II) chloride also highlights a method for regioselective halogenation on electron-rich aromatic systems, which can offer insights into controlling selectivity on heteroaromatic rings. nih.gov

Installation of the Methoxy Group via Nucleophilic Substitution Reactions

The methoxy group is typically introduced onto the pyridazine ring through a nucleophilic aromatic substitution (SₙAr) reaction, where a halogen atom is displaced by a methoxide source.

A well-documented example that illustrates this transformation is the synthesis of 3-amino-6-methoxypyridazine (B1266373) from 3-amino-6-chloropyridazine. chemicalbook.com In this reaction, the chloro group at the C6 position is displaced by sodium methoxide in methanol (B129727), demonstrating the feasibility of this substitution. chemicalbook.com

The regioselectivity of such substitutions is a critical factor. Studies on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one showed that reaction with potassium carbonate in methanol resulted in preferential substitution at the C4 position. clockss.org This indicates that the electronic environment of the pyridazine ring, dictated by other substituents, plays a key role in directing the incoming nucleophile. For the synthesis of the target compound, this implies that a precursor with a suitable leaving group at the C5 position would be required to react with a methoxide source.

Formation of the Aminopyridazine Moiety

The introduction of an amino group onto the pyridazine ring is a fundamental transformation, frequently accomplished by the regioselective amination of a halopyridazine. The synthesis of 3-amino-6-chloropyridazine, a key intermediate for many pharmaceuticals, provides a direct precedent. nih.gov This compound is efficiently prepared by reacting 3,6-dichloropyridazine with aqueous ammonia. nih.govgoogle.com Under controlled conditions, one of the chlorine atoms is selectively replaced by an amino group. The greater reactivity of the C3/C6 positions on the pyridazine ring towards nucleophiles facilitates this selective functionalization.

The reaction conditions for this amination can be optimized. For example, reacting 3,6-dichloropyridazine with aqueous ammonia in a solvent like DMF at 100°C can lead to high yields of the desired 3-amino-6-chloropyridazine. google.com This selective SₙAr reaction is a cornerstone in building the aminopyridazine moiety required for the final target structure.

Advanced and Sustainable Synthetic Techniques

The synthesis of pyridazine derivatives is increasingly benefiting from advanced technologies and sustainable methodologies. These approaches aim to improve reaction efficiency, reduce environmental impact, and provide access to a diverse range of complex molecules.

Microwave-Assisted Synthesis of Pyridazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering significant advantages over conventional heating methods. georgiasouthern.edunih.gov For the synthesis of pyridazine derivatives, this technique has been shown to dramatically reduce reaction times, increase product yields, and enhance the efficiency of the process. georgiasouthern.edutandfonline.comnih.gov The use of microwave irradiation can lead to the formation of polyfunctional pyridazine derivatives under solvent-free conditions, which contributes to a greener synthetic route. tandfonline.com

The technology leverages the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This often results in cleaner reactions with fewer byproducts. nih.gov For instance, the synthesis of various bioactive pyridazine derivatives, including those with antimicrobial properties, has been successfully achieved using microwave assistance. nih.govmdpi.comnih.gov The method is noted for its simplicity and speed, making it suitable for creating broad libraries of compounds for drug discovery. nih.govresearchgate.net In many cases, reactions that would take hours under conventional reflux conditions can be completed in a matter of minutes. nih.govacs.org

| Product Type | Method | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Polyfunctional Pyridazines | Microwave-Assisted (Solvent-Free) | Short | High yields, absence of solvent | tandfonline.com |

| Thiazolyl-Pyridazinediones | Microwave-Assisted | 2 min | High efficiency, short reaction time, eco-friendly catalyst | mdpi.comnih.gov |

| 6-Methoxy-5,6-dihydro-5-azapurines | Microwave-Assisted | 10 min | Simple, fast, relies on accessible reagents | nih.govresearchgate.net |

| 6-Alkyl-5,6-dihydro-5-azapurines | Conventional (Reflux) | Up to 24 hours | - | nih.gov |

| Dihydropyridopyrimidines | Microwave-Assisted | Not specified | Efficient, catalyst-free, one-pot procedure | acs.org |

Catalytic Approaches in Pyridazine Synthesis (e.g., Copper, Palladium)

Catalysis plays a crucial role in the functionalization of pyridazine rings, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high precision and efficiency. Transition metals, particularly copper and palladium, are extensively used for this purpose. researchgate.net

Copper-Catalyzed Synthesis

Copper catalysts are effective for certain transformations in pyridazine chemistry. A notable application is in the synthesis of this compound's precursor, 3-amino-6-methoxypyridazine. One method involves heating 3-amino-6-chloropyridazine with sodium methoxide in methanol in the presence of copper powder. chemicalbook.com This reaction, conducted in a sealed tube at high temperatures, yields the desired product in high purity. chemicalbook.com Copper(I)-catalyzed multicomponent reactions have also been developed for the regioselective synthesis of pyridazinones from aldehydes, hydrazines, and alkynylesters, demonstrating the versatility of copper in building the pyridazine core. nih.gov

Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridazines, offering a powerful toolkit for creating molecular diversity. researchgate.net These reactions allow for the direct introduction of various functional groups onto the pyridazine nucleus. Key palladium-catalyzed reactions include:

Suzuki Reaction: Used for forming C-C bonds by coupling halopyridazines with boronic acids.

Sonogashira Reaction: Facilitates the coupling of terminal alkynes with halopyridazines, creating C-C bonds. researchgate.netresearchgate.net

Heck Reaction: Forms C-C bonds by reacting halopyridazines with alkenes. nih.gov

Buchwald-Hartwig Amination: A critical method for forming carbon-nitrogen (C-N) bonds, essential for synthesizing aminopyridazines. researchgate.net

These catalytic systems are instrumental in developing complex molecules and have been applied to the synthesis of various heterocyclic systems, including pyrido[2,3-d]pyridazines and benzodiazepines. cornell.edumdpi.com The development of highly active palladium catalysts allows these reactions to proceed with excellent functional group tolerance. researchgate.net

| Reaction Type | Catalyst | Bond Formed | Substrates | Significance | Reference |

|---|---|---|---|---|---|

| Methoxylation | Copper powder | C-O | 3-amino-6-chloropyridazine, Sodium methoxide | Synthesis of 3-amino-6-methoxypyridazine | chemicalbook.com |

| Multicomponent Cyclization | Copper(I) | C-C, C-N | Aldehydes, Hydrazines, Alkynylesters | Regioselective synthesis of pyridazinones | nih.gov |

| Cross-Coupling Reactions (General) | Palladium | C-C, C-N, C-O | Halopyridazines, various coupling partners | Diverse functionalization of the pyridazine ring | researchgate.net |

| Allylic Amination & Heck Reaction | Palladium | C-N, C-C | Intramolecular reaction of functionalized amines | Synthesis of complex fused ring systems | nih.gov |

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halides, Amines | Synthesis of N-aryl benzodiazepines | mdpi.com |

Green Chemistry Principles Applied to Pyridazinamine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles like pyridazinamines to minimize environmental impact. rasayanjournal.co.inresearchgate.net This approach focuses on several key areas:

Use of Catalysts: Employing catalytic reagents in place of stoichiometric ones reduces waste by increasing atom economy. rasayanjournal.co.inresearchgate.net Both metal catalysts (e.g., palladium, copper) and biocatalysts like chitosan (B1678972) are used to facilitate reactions under milder conditions. nih.gov

Alternative Energy Sources: Microwave irradiation is a prime example of an alternative energy source that enhances reaction rates, reduces energy consumption, and often allows for solvent-free conditions. nih.govrasayanjournal.co.in

Safer Solvents and Reaction Conditions: A major goal of green chemistry is to reduce or eliminate the use of hazardous solvents. skpharmteco.com Research focuses on solvent-free reactions or the use of more environmentally benign solvents. tandfonline.com For example, multicomponent reactions can be performed in a single pot, which reduces the need for purification steps and solvent usage. rasayanjournal.co.in

Renewable Feedstocks: While more common in the synthesis of simpler heterocycles like pyridines from sources such as glycerol, the principle of using renewable starting materials is a long-term goal for the sustainable production of complex pharmaceuticals. rsc.org

Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single operation to form a product that contains most or all of the atoms of the starting materials. rasayanjournal.co.in This strategy is highly effective for efficiently constructing complex heterocyclic structures.

By integrating these principles, chemists can design synthetic routes that are not only efficient and high-yielding but also safer and more sustainable. rasayanjournal.co.inresearchgate.net

Chemical Reactivity and Transformation Pathways of 6 Chloro 5 Methoxypyridazin 3 Amine

Nucleophilic Substitution Reactions

Reactivity at the Chloro Position with Various Nucleophiles (e.g., Amines, Thiols)

The chlorine atom at the 6-position of the pyridazine (B1198779) ring is susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the introduction of a wide range of functional groups.

The reaction with amines is a common transformation. For instance, treatment of chloro-substituted pyridazines with various amines can lead to the corresponding amino-substituted pyridazines. This type of reaction is fundamental in the synthesis of diverse heterocyclic libraries. While specific examples for 6-chloro-5-methoxypyridazin-3-amine (B6203678) are not detailed in the provided results, the general reactivity pattern of chloropyridazines suggests that it would readily react with primary and secondary amines.

Similarly, thiols can act as nucleophiles, displacing the chloride to form thioether derivatives. Iron-catalyzed cross-coupling reactions between aryl halides and thiols have been developed, offering an efficient method for creating diaryl sulfides. researchgate.net This suggests a potential pathway for the functionalization of this compound with sulfur-based nucleophiles.

The general susceptibility of the C-Cl bond in chloropyridazines to nucleophilic attack is a well-established principle in heterocyclic chemistry. wur.nl The reaction conditions for these substitutions can vary, often requiring heat or the use of a base to facilitate the displacement of the chloride ion.

Substitution and Modification of the Methoxy (B1213986) Group

The methoxy group at the 5-position can also be a site for chemical modification, although it is generally less reactive than the chloro group. One documented example involves the synthesis of 3-amino-6-methoxypyridazine (B1266373) from 3-amino-6-chloropyridazine (B20888) using sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com This demonstrates a nucleophilic substitution where a methoxy group displaces a chloro group on a pyridazine ring. While this is the reverse of the primary structure of the title compound, it underscores the potential for interconversion between chloro and methoxy substituents.

In some cases, the methoxy group can be hydrolyzed to a hydroxyl group, particularly under acidic or basic conditions, although specific conditions for this compound are not provided. The resulting hydroxypyridazine can exist in tautomeric equilibrium with its corresponding pyridazinone form.

Transformations Involving the Amino Functionality (e.g., Acylation)

The amino group at the 3-position is a key site for derivatization. It can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is a common strategy to introduce a variety of substituents and build more complex molecular architectures.

While specific acylation reactions for this compound are not detailed in the search results, the general reactivity of arylamines suggests that this reaction would proceed readily. For example, N-aryl-2-aminopyridines are known to undergo various transformations in the presence of transition metal catalysts. rsc.org

Oxidation and Reduction Chemistry of the Pyridazine System

The pyridazine ring itself can participate in oxidation and reduction reactions. organic-chemistry.org For instance, 1,6-dihydropyridazines can be oxidized to the corresponding aromatic pyridazines. organic-chemistry.org The specific oxidation and reduction behavior of this compound would depend on the reagents and reaction conditions employed. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing chloro group would influence the electron density of the pyridazine ring and thus its susceptibility to oxidation or reduction.

Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to pyridazine chemistry for structural diversification. rsc.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a particularly versatile method for forming carbon-carbon bonds. fishersci.co.uk It typically involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. fishersci.co.uknih.gov The chloro-substituent at the 6-position of this compound makes it a suitable substrate for such reactions. nih.gov

This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridazine ring. The general conditions for Suzuki-Miyaura reactions involve a palladium catalyst, a base, and a suitable solvent. researchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and outcome. researchgate.netmdpi.com The reactivity of the halide in Suzuki-Miyaura coupling generally follows the trend I > Br > OTf >> Cl, which indicates that chloro-substituted substrates can be less reactive. fishersci.co.uk However, advancements in catalyst systems have enabled the efficient coupling of chloropyridines. nih.gov

The Suzuki-Miyaura reaction has been successfully employed in the synthesis of various substituted pyridines and other nitrogen-containing heterocycles. nih.govresearchgate.net For instance, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied to understand the factors governing selectivity. nih.gov This highlights the potential for regioselective functionalization in polysubstituted pyridines.

Table of Suzuki-Miyaura Reaction Components

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, 3-nitrophenylboronic acid researchgate.net |

| Palladium Catalyst | Facilitates the reaction | Tris(dibenzylideneacetone)palladium(0) researchgate.net, CataXCium A Pd G3 nih.gov |

| Ligand | Stabilizes and activates the catalyst | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) researchgate.net |

| Base | Activates the organoboron reagent | Potassium phosphate (B84403) researchgate.net, Sodium carbonate, Potassium carbonate mdpi.com |

| Solvent | Provides the reaction medium | Toluene researchgate.net, Water fishersci.co.uk |

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, Stille, and Buchwald-Hartwig amination are powerful tools for the functionalization of heteroaromatic chlorides. nih.govorganic-chemistry.orgwikipedia.orgeurekaselect.com These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation (for Stille and Suzuki reactions), migratory insertion (for Heck reaction), or reaction with an amine (for Buchwald-Hartwig amination), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org While the Sonogashira coupling is widely applied for the alkynylation of various heterocyclic compounds, specific examples detailing the reaction of this compound with various alkynes are not readily found in the surveyed literature. General protocols for the Sonogashira reaction on chloropyridazines often employ a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. researchgate.netresearchgate.net The success of such a reaction with the target molecule would depend on factors like the choice of catalyst, ligands, and reaction conditions to achieve efficient coupling.

Heck Coupling: The Heck reaction couples aryl halides with alkenes. A review of the literature did not yield specific examples of the Heck reaction being performed on this compound.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. No specific data on the Stille coupling of this compound was identified in the performed searches.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org It is a plausible pathway for further functionalizing the this compound core. However, specific published examples with detailed reaction conditions and yields for this particular substrate are not available. General protocols for the Buchwald-Hartwig amination of heteroaryl chlorides often require a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.org

Due to the lack of specific experimental data in the public domain for the aforementioned palladium-catalyzed reactions with this compound, a data table of research findings cannot be constructed.

Mechanistic Investigations of Chemical Transformations (e.g., Kinetic and Isotopic Studies)

Detailed mechanistic studies, including kinetic and isotopic labeling experiments, provide profound insights into reaction pathways, rate-determining steps, and the nature of intermediates. wildlife-biodiversity.com Such studies are crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.

A thorough search of scientific literature and databases did not reveal any specific mechanistic, kinetic, or isotopic studies focused on the chemical transformations of this compound. While general mechanistic principles of palladium-catalyzed cross-coupling reactions on pyridazine and other heterocyclic systems have been investigated, nih.govwildlife-biodiversity.com dedicated studies on this specific molecule are absent from the available records. Kinetic analyses of Sonogashira reactions on different aryl halides have been performed to understand the influence of substituents and leaving groups on reaction rates. nih.gov Similarly, isotopic labeling studies have been instrumental in elucidating the mechanisms of reactions like the Buchwald-Hartwig amination. However, none of these studies specifically utilized this compound as a substrate.

The absence of such studies means that any discussion on the specific mechanistic details of its reactions would be purely speculative and fall outside the scope of this scientifically accurate article. Therefore, no data tables or detailed research findings can be presented for this section.

Advanced Structural and Spectroscopic Characterization of 6 Chloro 5 Methoxypyridazin 3 Amine

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

There are no publicly available experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for 6-Chloro-5-methoxypyridazin-3-amine (B6203678). Consequently, a detailed analysis of its functional groups based on vibrational modes cannot be provided.

Single-Crystal X-ray Diffraction Analysis

A search for crystallographic data from sources such as the Cambridge Structural Database (CSD) and other published literature yielded no results for this compound. Therefore, information on its specific molecular geometry, conformation, bond lengths, bond angles, and intermolecular interactions derived from single-crystal X-ray diffraction is not available.

Determination of Molecular Geometry and Conformation

No published studies on the single-crystal X-ray diffraction of this compound were found.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Experimental data for bond lengths, bond angles, and torsion angles are not available in the absence of a crystallographic study.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

An analysis of the crystal packing, hydrogen bonding network, or a Hirshfeld surface analysis has not been performed, as no crystal structure has been reported for this compound.

Computational Chemistry and Theoretical Modeling of 6 Chloro 5 Methoxypyridazin 3 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. DFT calculations for 6-Chloro-5-methoxypyridazin-3-amine (B6203678) would typically be performed using a functional, such as B3LYP, and a suitable basis set to achieve a balance between accuracy and computational cost. Such studies are instrumental in predicting the molecule's geometry, stability, and reactivity.

Geometry Optimization and Energetic Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

An energetic landscape analysis would further explore different possible conformations of the molecule, particularly concerning the rotation of the methoxy (B1213986) and amine groups. By comparing the relative energies of these conformers, the most stable and likely conformations at room temperature can be identified. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: As specific experimental or calculated data for this exact molecule is not readily available in the cited literature, this table illustrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical and based on typical bond lengths and angles for similar structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-N (amine) | ~1.37 Å |

| Bond Length | N-N (pyridazine) | ~1.34 Å |

| Bond Angle | C-N-N (pyridazine) | ~119° |

| Bond Angle | Cl-C-C | ~121° |

| Bond Angle | O-C-C | ~125° |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich parts of the molecule, such as the amine group and the pyridazine (B1198779) ring nitrogens. Conversely, the LUMO would be expected to be distributed over the electron-deficient regions, influenced by the electron-withdrawing chlorine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive. DFT calculations on related heterocyclic compounds often show that the introduction of both electron-donating (amine, methoxy) and electron-withdrawing (chloro) groups can fine-tune this energy gap. bohrium.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen of the methoxy group, highlighting these as potential sites for hydrogen bonding or coordination to metal ions. The hydrogen atoms of the amine group would likely exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The MEP provides a powerful tool for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, such as vibrational (infrared and Raman) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

By calculating the vibrational frequencies and comparing them to experimental FT-IR and FT-Raman spectra, the vibrational modes of the molecule can be assigned to specific stretching, bending, and torsional motions of the atoms. chemrxiv.org Similarly, predicting NMR chemical shifts (¹H and ¹³C) and comparing them with experimental data can help to confirm the molecular structure and assign the observed resonances to specific nuclei. UV-Vis spectra can be predicted by calculating the energies of electronic transitions, which correspond to the absorption of light by the molecule. A good correlation between the calculated and experimental spectra provides strong validation for the computed molecular structure and electronic properties.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors and reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and are useful for structure-activity relationship studies.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

Table 3: Hypothetical Quantum Chemical Descriptors for this compound Note: These values are illustrative and would be derived from the calculated HOMO and LUMO energies.

| Descriptor | Definition | Hypothetical Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 6.5 |

| Electron Affinity (A) | -E(LUMO) | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 |

| Chemical Softness (S) | 1 / η | 0.38 |

Theoretical Insights into Reaction Pathways and Transition States

The study of reaction mechanisms at a molecular level is crucial for optimizing synthetic routes and understanding chemical reactivity. Computational chemistry, particularly methods rooted in quantum mechanics, provides powerful tools to map out reaction pathways and characterize the associated transition states. For a molecule like this compound, theoretical calculations can offer profound insights into its chemical behavior.

Density Functional Theory (DFT) stands out as a robust method for investigating the electronic structure and energetics of molecules. gsconlinepress.comgsconlinepress.comijsr.netiiste.orgresearchgate.net By applying DFT, one can model potential reactions involving this compound, such as nucleophilic aromatic substitution at the chloro-substituted position or reactions involving the amine and methoxy groups.

The process would involve identifying the reactants, possible intermediates, and products for a given transformation. The geometric structures of these species are optimized to find their lowest energy conformations. Subsequently, the transition state, which represents the energy maximum along the reaction coordinate, is located. The characterization of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter that governs the reaction rate. By calculating these barriers for different potential pathways, chemists can predict the most likely reaction mechanism. For instance, one could compare the energy profiles for the displacement of the chlorine atom by various nucleophiles to predict which reactions are most favorable.

Table 1: Hypothetical DFT Calculation Results for a Nucleophilic Substitution Reaction

| Species | Total Energy (Hartree) | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | -1234.5678 | 0.0 | 0 |

| Transition State | -1234.5432 | 15.4 | 1 |

| Products | -1234.5987 | -19.4 | 0 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to represent the type of results that would be obtained from DFT calculations.

These theoretical investigations can also provide insights into the electronic effects of the substituents on the pyridazine ring. The electron-donating nature of the amino and methoxy groups and the electron-withdrawing nature of the chlorine atom and the ring nitrogen atoms create a complex electronic environment that dictates the molecule's reactivity.

Molecular Modeling and Docking Simulations (for receptor interaction prediction)

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. nih.govmdpi.commdpi.com These methods are central to drug discovery and development, allowing for the virtual screening of compound libraries and the rational design of more potent and selective inhibitors.

For this compound, molecular docking simulations could be employed to predict its potential biological targets. The first step in this process is to obtain a three-dimensional structure of the target receptor, typically from experimental sources like X-ray crystallography or NMR spectroscopy, or through homology modeling if no experimental structure is available.

The small molecule, in this case, this compound, is then "docked" into the binding site of the receptor using a docking algorithm. This algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function. The scoring function estimates the binding affinity, typically in terms of binding energy (kcal/mol), by considering various non-covalent interactions such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. mdpi.com

The results of a docking simulation can provide valuable information about the preferred binding mode of the ligand and the key amino acid residues involved in the interaction. For example, the amino group of this compound could act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group could act as hydrogen bond acceptors.

To enhance the reliability of the docking predictions, molecular dynamics (MD) simulations can be performed. mdpi.com MD simulations model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the predicted binding mode and allowing for the calculation of binding free energies using more rigorous methods like MM/PBSA or MM/GBSA. researchgate.netnih.gov

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Asp123, Glu78 |

| Hydrophobic Interactions | Leu23, Val31, Ile98 |

| Predicted Inhibition Constant (Ki) | 1.2 µM |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. The target and results are not based on experimental data.

These computational predictions can then be used to prioritize compounds for experimental testing and to guide the design of new analogs with improved binding affinity and selectivity.

Applications in Medicinal Chemistry Research Mechanism Focused

Role as a Precursor and Building Block for Bioactive Molecules

The primary role of 6-Chloro-5-methoxypyridazin-3-amine (B6203678) in medicinal chemistry is as a foundational element for the synthesis of more elaborate, biologically active compounds. Patent literature indicates its use as a reactant in the creation of novel heterocyclic systems. Specifically, it has been cited in the synthesis of complex triazolo compounds. google.comgoogle.com These patents suggest that the pyridazine (B1198779) derivative serves as a key intermediate, reacting with other molecules to form larger scaffolds designed to interact with specific biological targets. The presence of both a chloro and an amino group provides two reactive sites for further chemical modifications, allowing for the construction of diverse molecular libraries.

In Vitro Exploration of Pharmacological Targets and Biological Activities

The ultimate goal of using this compound as a building block is to generate novel compounds with specific pharmacological profiles. The exploration of these downstream molecules provides insight into the potential therapeutic areas where this chemical scaffold might be relevant.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. The triazolo compounds synthesized using this pyridazine derivative have been explored in the context of kinase inhibition. google.comgoogle.com Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. While specific inhibitory constants (e.g., IC50 values) for compounds directly derived from this compound are not detailed in the available literature, its inclusion in synthetic pathways leading to potential kinase inhibitors underscores its importance in this therapeutic area.

Detailed studies on the specific protein-ligand binding interactions of molecules directly synthesized from this compound are not extensively documented in peer-reviewed journals. Such studies would typically involve techniques like X-ray crystallography or computational modeling to understand how these molecules fit into the binding sites of their target proteins, such as specific kinases. This information remains a gap in the publicly accessible research landscape.

Structure-Activity Relationship (SAR) Studies for Pyridazinamine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery.

For the specific scaffold of this compound, comprehensive SAR studies detailing the impact of modifying the chloro, methoxy (B1213986), or amino groups on biological activity are not present in the available literature. The patents mentioning this compound focus on the final, more complex triazolo structures. The SAR for those larger molecules would be intricate and would not solely depend on the initial pyridazinamine core. Future research could explore how variations at the 5- and 6-positions of the pyridazine ring influence the activity of the resulting bioactive molecules, providing valuable insights for the design of new therapeutic agents.

Rational Design Principles for Novel Pyridazine-Based Therapeutic Agents

The rational design of new drugs often begins with a "scaffold" molecule that has a known affinity for a particular biological target. The pyridazine core, and specifically this compound, has proven to be a versatile scaffold for the development of kinase inhibitors, a class of drugs that interfere with the action of proteins called kinases. Kinases play a crucial role in cell signaling and are often dysregulated in diseases such as cancer.

The design of novel therapeutic agents based on the this compound scaffold is guided by several key principles of structure-activity relationship (SAR). The pyridazine ring itself is a critical pharmacophore, with its two nitrogen atoms capable of forming hydrogen bonds with the "hinge" region of the kinase active site, a key interaction for potent inhibition. nih.gov The substituents on the pyridazine ring are then systematically modified to enhance potency, selectivity, and pharmacokinetic properties.

For instance, in the development of inhibitors for Pim kinases, a family of serine/threonine kinases implicated in cancer, the 3-amino group of the pyridazine scaffold serves as a crucial anchor. nih.gov The chloro and methoxy groups at the 6 and 5 positions, respectively, provide vectors for further chemical modification to explore different regions of the kinase binding pocket and to fine-tune the electronic and steric properties of the molecule.

The process of rational design often involves computational modeling and X-ray crystallography to visualize how the inhibitor binds to the target protein. nih.govnih.govresearchgate.net This structural information allows medicinal chemists to make informed decisions about which modifications are most likely to improve the desired therapeutic properties. For example, replacing the chloro group with other functionalities can modulate the inhibitor's selectivity for different kinases.

A key strategy in the rational design of pyridazine-based inhibitors is "scaffold hopping," where the core pyridazine structure is used as a template to design new molecules with similar three-dimensional arrangements of key interacting groups but with different underlying chemical structures. This approach can lead to the discovery of novel intellectual property and improved drug-like properties.

The following table summarizes the key structural features of this compound and their roles in the rational design of kinase inhibitors.

| Structural Feature | Role in Rational Design |

| Pyridazine Core | Acts as a scaffold, with nitrogen atoms forming key hydrogen bonds with the kinase hinge region. nih.gov |

| 3-Amino Group | Serves as a primary anchor point within the kinase active site. |

| 6-Chloro Group | Provides a site for chemical modification to enhance selectivity and potency. |

| 5-Methoxy Group | Influences the electronic properties and can be modified to explore different binding pockets. |

This systematic approach of modifying a known scaffold, guided by structural biology and SAR studies, is a cornerstone of modern drug discovery and has been successfully applied to the development of therapeutic agents derived from this compound.

Biochemical Pathway Interactions and Molecular Mechanism Elucidation

Understanding how a drug molecule interacts with biochemical pathways and elucidating its precise molecular mechanism of action are critical steps in the drug development process. For compounds derived from this compound, research has primarily focused on their role as kinase inhibitors and their impact on downstream signaling pathways.

As previously mentioned, pyridazine-based compounds have shown significant promise as inhibitors of Pim kinases and the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway. Both of these signaling cascades are central to cell growth, proliferation, survival, and metabolism, and their dysregulation is a hallmark of many cancers.

The molecular mechanism of these inhibitors is typically elucidated through a combination of biochemical and cellular assays, as well as structural biology techniques. nih.gov Biochemical assays directly measure the ability of the compound to inhibit the activity of the target kinase in a purified system. These assays are crucial for determining the potency (often expressed as the IC50 or Ki value) and selectivity of the inhibitor.

Cellular assays, on the other hand, assess the effects of the inhibitor on the target pathway within a living cell. For example, researchers might measure the phosphorylation levels of downstream substrates of the target kinase to confirm that the inhibitor is engaging its target in a cellular context. Inhibition of the PI3K/mTOR pathway, for instance, would be expected to lead to a decrease in the phosphorylation of key downstream effectors like Akt and S6 kinase.

X-ray crystallography plays a pivotal role in elucidating the precise molecular mechanism of inhibition. nih.govresearchgate.net By obtaining a crystal structure of the inhibitor bound to its target kinase, researchers can visualize the specific atomic interactions that are responsible for the inhibitory activity. These structures can confirm the binding mode predicted by computational models and provide invaluable insights for further optimization of the inhibitor. For example, a co-crystal structure can reveal which amino acid residues in the kinase active site are interacting with the different parts of the pyridazine inhibitor, confirming the role of the pyridazine nitrogens in hinge binding and showing how other substituents occupy specific pockets within the active site.

The following table provides an overview of the biochemical pathways targeted by inhibitors derived from this compound and the methods used to elucidate their mechanism of action.

| Target Pathway | Role in Disease | Methods for Mechanism Elucidation |

| Pim Kinase Pathway | Upregulated in many cancers, promoting cell survival and proliferation. nih.gov | Biochemical kinase assays, cellular assays measuring phosphorylation of downstream targets, X-ray crystallography of inhibitor-kinase complexes. nih.gov |

| PI3K/mTOR Pathway | Central regulator of cell growth, metabolism, and survival; frequently mutated in cancer. | Enzyme inhibition assays, Western blotting to assess phosphorylation of pathway components (e.g., Akt, S6K), cell proliferation assays. |

The elucidation of these biochemical pathway interactions and molecular mechanisms is not only crucial for understanding how these pyridazine-based compounds work but also for identifying potential biomarkers that could be used to select patients who are most likely to respond to these therapies.

Applications in Agrochemical Research and Crop Protection

Development of Pyridazinamine-Based Herbicides

The pyridazine (B1198779) structure is a well-established pharmacophore in numerous commercial herbicides, including pyridate (B1679944), credazine, and norflurazon. researchgate.netwikipedia.org These compounds often function by inhibiting critical biological pathways in weeds, such as photosynthesis. epa.gov Research into pyridazinamine-based compounds continues to yield promising candidates for next-generation weed management.

A significant area of focus is the development of herbicides that target the phytoene (B131915) desaturase (PDS) enzyme. PDS is essential for carotenoid biosynthesis in plants, and its inhibition leads to chlorophyll (B73375) depletion and ultimately, plant death. nih.gov Norflurazon is a commercial pyridazine herbicide that operates through this mechanism. nih.govwa.gov In an effort to discover new and more effective PDS inhibitors, researchers are actively designing and synthesizing novel pyridazine derivatives.

Recent studies have underscored the importance of specific structural features for herbicidal efficacy. For instance, a 2024 study using a scaffold-hopping strategy identified the 6-chloro substituent on the pyridazine ring as a key group for potent post-emergence herbicidal activity. nih.gov In this research, a newly synthesized compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (designated as B1), demonstrated superior pre-emergence inhibition rates against Echinochloa crus-galli and Portulaca oleracea compared to the lead compound, diflufenican (B1670562). nih.gov Furthermore, compound B1 showed excellent post-emergence activity against broadleaf weeds, comparable to diflufenican and superior to norflurazon. nih.gov This highlights the potential of 6-chloro-substituted pyridazine structures, such as 6-Chloro-5-methoxypyridazin-3-amine (B6203678), as foundational skeletons for developing new, high-efficiency PDS inhibitors.

Table 1: Herbicidal Activity of a Novel 6-Chloro-Pyridazine Derivative (B1)

| Target Weed Species | Application | Concentration | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| Echinochloa crus-galli (root & stem) | Pre-emergence | 100 µg/mL | 100% | nih.gov |

| Portulaca oleracea (root & stem) | Pre-emergence | 100 µg/mL | 100% | nih.gov |

| Broadleaf Weeds | Post-emergence | Not Specified | 100% | nih.gov |

Investigations into Fungicidal Properties of Pyridazine Derivatives

The versatility of the pyridazine core extends into the realm of fungicide development. Researchers have frequently utilized pyridazine and pyridazinone structures as foundational elements for creating new compounds with high fungicidal activity and favorable environmental profiles. researchgate.net While optimization studies of compounds initially designed as herbicides have sometimes led to the discovery of insecticidal properties, the broad biological activity of the pyridazine class remains a fertile ground for fungicidal research. researchgate.net

Investigations have shown that specific pyridazine derivatives exhibit significant efficacy against various plant pathogens. For example, certain synthesized pyridazinone derivatives have demonstrated remarkable fungicidal activity (96.9%) against Puccinia polysora, the fungus causing Southern rust in maize, in in-vivo tests. wa.gov This level of activity was noted as being significantly superior to the commercial pesticide pyridaben. wa.gov The continuous exploration of this chemical class, through the synthesis of new derivatives, aims to identify novel molecules that can be developed into effective crop protection agents against fungal diseases. researchgate.net

Research on Plant Growth Regulating Activities

Patents have also been filed for compositions containing substituted pyridazine derivatives specifically for the purpose of regulating plant growth, indicating commercial interest in this application. google.com This line of research suggests that pyridazine-based molecules can be engineered not only to protect crops from external threats but also to enhance their intrinsic growth and developmental processes.

Environmental and Sustainable Aspects of Agrochemical Development

The development of new agrochemicals is intrinsically linked to understanding their environmental impact. The fate of any pesticide in the environment—encompassing its degradation, transport, and persistence—is a critical consideration. awsjournal.orgagronomy.org For pyridazine-based herbicides, these characteristics can vary significantly depending on the specific molecule.

Persistence and Degradation: Some pyridazine herbicides are known for their persistence in the environment. compostingcouncil.org Norflurazon, for example, is a persistent compound that degrades slowly in aerobic soil, with a reported half-life of 130 days. researchgate.net Its primary route of dissipation is photodegradation in water and on soil. wa.govresearchgate.net In contrast, the herbicide pyridate degrades rapidly in soil. However, its major soil degradation product, a compound known as CL-9673, degrades very slowly, with a half-life estimated between 11 and 22 months. epa.gov This persistence of degradates is a key factor in environmental risk assessment.

Mobility and Transport: The mobility of a pesticide determines its potential to move from the application site into water resources. Norflurazon is considered mobile and has a high potential for surface runoff and an intermediate potential to leach into groundwater. wa.govresearchgate.net Its detection in groundwater has been a concern, prompting further studies to evaluate its leaching potential. epa.gov Pyridate and its primary degradate also show a strong potential to leach in soil; however, the rapid degradation of the parent compound can mitigate this risk. epa.gov The development of new formulations, such as microencapsulated versions of norflurazon, is one strategy being explored to reduce mobility and minimize the risk of groundwater contamination. nih.gov These formulations aim to keep the herbicide concentrated in the topsoil layer for longer, maintaining efficacy while improving environmental safety. nih.gov

Table 2: Environmental Fate Characteristics of Select Pyridazine Herbicides

| Compound | Persistence | Primary Degradation Route | Mobility/Transport Potential | Reference |

|---|---|---|---|---|

| Norflurazon | Persistent (Half-life ~130 days in aerobic soil) | Photodegradation | High potential for surface runoff; intermediate leaching potential | wa.govresearchgate.net |

| Pyridate | Parent compound degrades rapidly | Aerobic soil metabolism | Degradate (CL-9673) has high leaching potential | epa.gov |

| CL-9673 | Very persistent (Half-life 11-22 months) | Slow degradation | High leaching potential | epa.gov |

Future Perspectives and Emerging Research Directions

Integration of Advanced Computational Methods in Pyridazinamine Design

The prospective design of novel pyridazinamine derivatives is increasingly reliant on advanced computational methods. These in silico techniques offer a powerful platform for predicting molecular properties and biological activity, thereby streamlining the drug discovery process. nih.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are being employed to elucidate the structural features essential for the desired biological interactions. rsc.orgmdpi.com

For instance, molecular docking studies can simulate the binding of pyridazinamine derivatives to specific protein targets, providing insights into the binding affinity and orientation. mdpi.com This information is invaluable for designing compounds with enhanced potency and selectivity. Furthermore, computational methods are instrumental in predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new chemical entities, a critical step in the development of viable drug candidates. nih.gov The use of density functional theory (DFT) calculations allows for the determination of quantum chemical descriptors, which help in understanding the electronic properties and reactivity of the molecules. mdpi.com

Table 1: Computational Tools in Pyridazinamine Design

| Computational Method | Application in Pyridazinamine Design |

|---|---|

| Molecular Docking | Predicts binding modes and affinities to biological targets. mdpi.com |

| QSAR | Establishes relationships between chemical structure and biological activity. |

| DFT Calculations | Determines electronic properties and reactivity. mdpi.com |

Development of Novel Catalytic Strategies for Efficient and Selective Synthesis

The synthesis of pyridazine (B1198779) derivatives is continually evolving, with a strong emphasis on the development of novel catalytic strategies that offer high efficiency and selectivity. Modern organic synthesis is moving towards more sustainable and cost-effective methods, and the synthesis of pyridazines is no exception. organic-chemistry.org

Recent advancements include the use of transition-metal catalysis, such as copper- and palladium-catalyzed reactions, which have demonstrated remarkable efficacy in constructing the pyridazine core and introducing functional groups. organic-chemistry.org For example, copper-catalyzed cyclization reactions of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Furthermore, metal-free catalytic systems are gaining prominence. Aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines, for instance, offer a highly regioselective and metal-free pathway to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org Biocatalysis is also emerging as a green alternative, utilizing enzymes or whole microorganisms to perform stereoselective transformations under mild conditions, which is particularly relevant for the synthesis of chiral pyridazine derivatives. mdpi.com

Exploration of Polyfunctionalized Pyridazines for Chemical Diversity

To expand the chemical space and discover new biological activities, researchers are actively exploring the synthesis and application of polyfunctionalized pyridazines. The introduction of multiple and diverse functional groups onto the pyridazine scaffold is a key strategy for creating large and diverse chemical libraries for high-throughput screening.

The inherent reactivity of the pyridazine ring, particularly in polychlorinated derivatives, allows for a range of chemical modifications. Tandem reactions, such as amination and palladium cross-coupling reactions, can be employed to introduce various substituents with a degree of regioselectivity. The strategic introduction of different functionalities like bromine, iodine, nitro, and cyano groups can significantly enhance the reactivity and selectivity of subsequent transformations, paving the way for the creation of tetra-functionalized pyridazines as versatile scaffolds for combinatorial chemistry. This approach facilitates the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. nih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

The characterization of pyridazine derivatives and the real-time analysis of their interactions with biological systems are being revolutionized by advanced spectroscopic and imaging techniques. These methods provide unprecedented detail at the molecular level.

High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are fundamental tools for the structural elucidation of newly synthesized pyridazine compounds. mdpi.comnih.gov Techniques like 1H NMR, 13C NMR, and ESI-MS are routinely used to confirm the molecular structures. mdpi.com

In the realm of real-time analysis, fluorescence spectroscopy is proving to be a valuable tool. For example, fluorescence quenching studies can be used to investigate the binding of pyridazine derivatives to proteins like human serum albumin (HSA), providing insights into their pharmacokinetic behavior. mdpi.com Furthermore, advanced imaging techniques, such as Raman spectroscopy and imaging, are emerging as powerful methods for bioanalytics, offering the potential for diagnostic applications. nih.gov Electron energy-loss spectroscopy (EELS) coupled with transmission electron microscopy (TEM) provides high-resolution chemical information, which is crucial for understanding the local chemistry of materials. arxiv.org

Expanding the Scope of Pharmacological and Agrochemical Targets for Pyridazine Derivatives

The pyridazine core is a privileged structure found in a wide range of biologically active compounds, and researchers are continuously working to expand its therapeutic and agricultural applications. researchgate.netresearchgate.net The versatility of the pyridazine scaffold allows for its incorporation into molecules targeting a diverse array of biological targets.

In pharmacology, pyridazine derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netrsc.orgresearchgate.net For example, some pyridazine derivatives have been investigated as dual COX/LOX inhibitors for anti-inflammatory applications. mdpi.com Others have been identified as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.net The pyridazine framework is also a component of cardiovascular and bronchodilator agents. nih.gov

In the agrochemical sector, pyridazine-based compounds have been developed as herbicides and insecticides. researchgate.netresearchgate.net The discovery of new pyridine-based agrochemicals is an active area of research, with a focus on developing compounds with novel modes of action to combat resistance. researchgate.netnih.gov The exploration of new biological targets for pyridazine derivatives is driven by the need for more effective and safer drugs and crop protection agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Chloro-5-methoxypyridazin-3-amine?

- Methodological Answer : The synthesis typically involves functional group manipulation on pyridazine scaffolds. Key steps include:

- Chlorination : Introducing chlorine at the 6-position using reagents like POCl₃ or PCl₅ under reflux conditions .

- Amination : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) to introduce the amine group at the 3-position, using ligands such as XPhos and bases like NaOtBu .

- Methoxy Substitution : Methoxylation via nucleophilic aromatic substitution (SNAr) at the 5-position, requiring anhydrous conditions and catalysts like CuI .

- Purification : Chromatography or recrystallization to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-Cl = 1.73 Å, C-OCH₃ = 1.36 Å) to validate regiochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm); aromatic protons show coupling patterns confirming substitution .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the dominant reactivity patterns of this compound?

- Methodological Answer :

- Nucleophilic Substitution : Chlorine at C6 reacts with amines/thiols under basic conditions (e.g., K₂CO₃ in DMF) to form derivatives .

- Oxidation : Methoxy groups resist oxidation, but the pyridazine ring can form N-oxides with mCPBA .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to dihydropyridazine, altering conjugation .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported synthetic yields for palladium-catalyzed amination?

- Methodological Answer : Contradictions often arise from ligand/base selection. For example:

- XPhos/NaOtBu achieves 85% yield in dioxane at 100°C .

- BINAP/Cs₂CO₃ in toluene yields 72% due to slower kinetics .

Resolution : Use DOE (Design of Experiments) to optimize ligand/base pairs and reaction time. Monitor intermediates via LC-MS to identify bottlenecks .

Q. What strategies improve regioselectivity in substituting the chlorine atom?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr at C6 over C5 due to better stabilization of transition states .

- Directing Groups : Methoxy at C5 electronically deactivates C6, directing nucleophiles to C6 .

- Protection/Deprotection : Temporarily protect the amine group with Boc to prevent competing reactions .

Q. How can computational models predict the biological activity of derivatives?

- Methodological Answer :

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC₅₀ for kinase inhibition) .

- Docking Simulations : Model interactions with target proteins (e.g., EGFR) using PyMOL or AutoDock, focusing on H-bonding with the amine and methoxy groups .

- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.